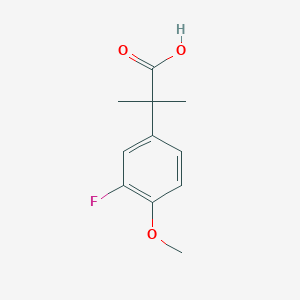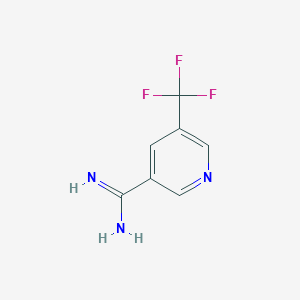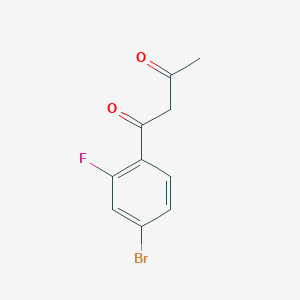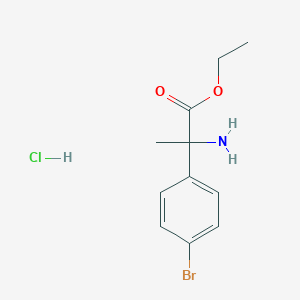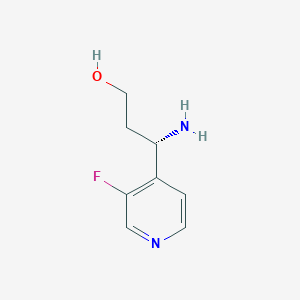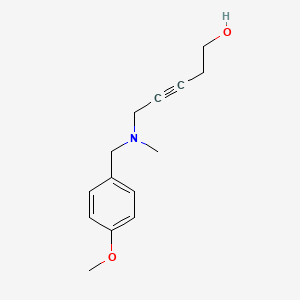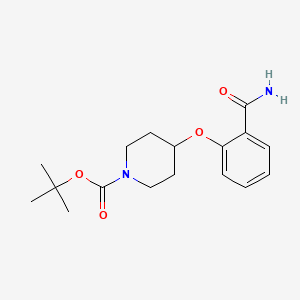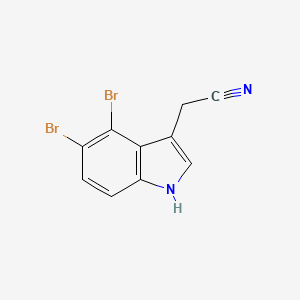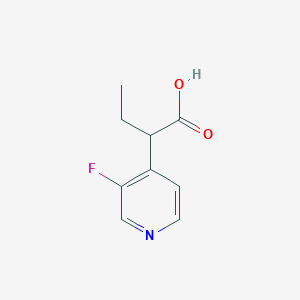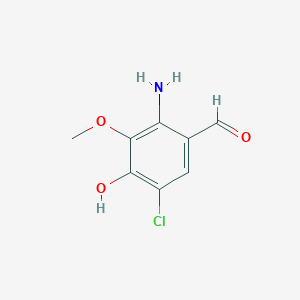
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde typically involves the reaction of cyclohexane derivatives with trifluoroethylating agents under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and high yield.
Análisis De Reacciones Químicas
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trifluoroethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s reactivity and stability, allowing it to participate in various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparación Con Compuestos Similares
1-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Isoflurane: A fluorinated ether used as an anesthetic.
2-(2,2,2-Trifluoroethyl)cyclohexane-1-carbaldehyde: A closely related compound with similar properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability characteristics, making it valuable for specialized applications.
Propiedades
Fórmula molecular |
C9H13F3O |
|---|---|
Peso molecular |
194.19 g/mol |
Nombre IUPAC |
1-(2,2,2-trifluoroethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H13F3O/c10-9(11,12)6-8(7-13)4-2-1-3-5-8/h7H,1-6H2 |
Clave InChI |
HXJMUSSDYHZYHS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CC(F)(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
